molecular formula C7H12Cl2F3N3O B1371998 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride CAS No. 1197881-95-0

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride

Cat. No.: B1371998
CAS No.: 1197881-95-0
M. Wt: 282.09 g/mol
InChI Key: XWEZCTNCRYMADY-UHFFFAOYSA-N
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Description

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C7H11ClF3N3O. It is known for its unique structure, which includes a trifluoromethyl group and an imidazole ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-imidazole with 3,3,3-trifluoro-2-chloropropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O.2ClH/c1-13-3-2-12-5(13)6(14,4-11)7(8,9)10;;/h2-3,14H,4,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEZCTNCRYMADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CN)(C(F)(F)F)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Reactant of Route 2
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Reactant of Route 3
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Reactant of Route 5
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Reactant of Route 6
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride

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